7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid
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Overview
Description
7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid is a complex organic compound that belongs to the benzofuran derivatives family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid typically involves multiple steps, including cyclization, chlorination, and carboxylation reactions. One common method involves the cyclization of a suitable precursor, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-tumor agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Another heterocyclic compound with comparable properties.
Chlorobenzene: Shares the chlorine substituent but lacks the complex ring structure.
Uniqueness
7-Chloro-2-oxooctahydro-3,6-methano-1-benzofuran-8-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-chloro-5-oxo-4-oxatricyclo[4.3.1.03,7]decane-10-carboxylic acid |
InChI |
InChI=1S/C10H11ClO4/c11-7-3-1-2-4-6(5(3)9(12)13)10(14)15-8(4)7/h3-8H,1-2H2,(H,12,13) |
InChI Key |
GINTXTIAMJBYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3C1C(C2Cl)OC3=O)C(=O)O |
Origin of Product |
United States |
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